molecular formula C15H21NOS B2704862 8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1272110-09-4

8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2704862
CAS No.: 1272110-09-4
M. Wt: 263.4
InChI Key: WENMCAHVZIVJSZ-UHFFFAOYSA-N
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Description

8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a methylthio group attached to a benzyl moiety, which is further connected to an azabicyclo[3.2.1]octane framework. The stereochemistry of the compound is defined by the (1R,5S) configuration, indicating the specific spatial arrangement of atoms around the chiral centers.

Mechanism of Action

The biological activity of such compounds can vary widely depending on their specific structure and functional groups. They might interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action would depend on the specific interactions between the compound and its target .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific structure. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability and how it is processed by the body .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and how it interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the use of a Diels-Alder reaction to construct the bicyclic core, followed by functional group modifications to introduce the methylthio and benzyl groups. The reaction conditions often involve the use of Lewis acids as catalysts and organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group or to modify other functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can lead to the removal of the methylthio group or modification of other functional groups.

Scientific Research Applications

8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-(4-(methylthio)phenyl)-8-azabicyclo[3.2.1]octan-3-ol
  • (1R,5S)-8-(4-(methylthio)benzyl)-8-azabicyclo[3.2.1]octan-3-one

Uniqueness

8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific stereochemistry and the presence of both a methylthio group and a benzyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

8-[(4-methylsulfanylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-18-15-6-2-11(3-7-15)10-16-12-4-5-13(16)9-14(17)8-12/h2-3,6-7,12-14,17H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENMCAHVZIVJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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